1,4-Bis(dodecyloxy)-2,5-diethynylbenzene

概要

説明

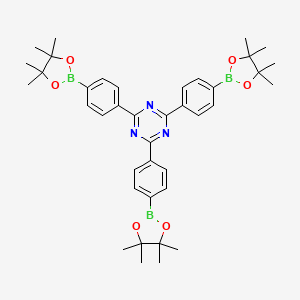

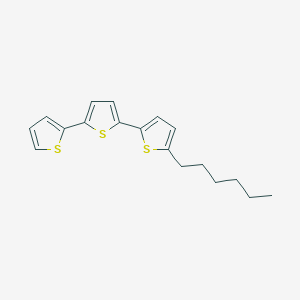

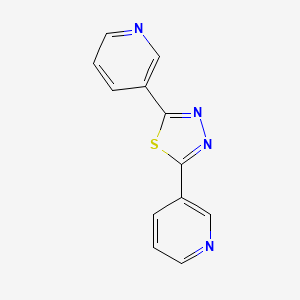

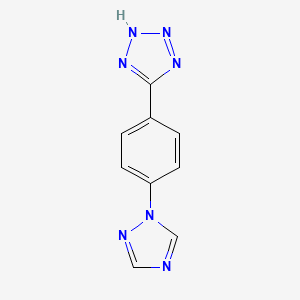

1,4-Bis(dodecyloxy)-2,5-diethynylbenzene is a chemical compound that can be used as monomers to synthesize COF materials . It is often used in research related to 2d-Alkyne Organic COFs Linkers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers was achieved via direct C-H arylation polymerization . Two donor moieties, 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene, and one acceptor unit, 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, were used for this process .Molecular Structure Analysis

The molecular formula of this compound is C34H54O2 . Unfortunately, the exact molecular structure could not be retrieved from the available sources.Chemical Reactions Analysis

In one study, the reactions of (P)2PtCl2 with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide gave (P)2Pt(C≡CC6H4C≡CH)2 . The corresponding 1:2 metal to ligand ratio reaction produced unidentified orange solids .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1,4-Bis(decyloxy)benzene, include a density of 0.9±0.1 g/cm3, a boiling point of 532.8±23.0 °C at 760 mmHg, and a flash point of 147.4±22.1 °C . It also has a molar refractivity of 141.5±0.3 cm3 .科学的研究の応用

Synthesis and Characterization

1,4-Bis(dodecyloxy)-2,5-diethynylbenzene (DEB) and its derivatives have been extensively studied for their unique structural and electronic properties. Hong Li et al. (1998) synthesized poly((2,5-bis(n-dodecyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) (1b), a polymer related to DEB, noting its significant red-shifted emission in the solid state, indicating potential in optoelectronic applications (Hong Li et al., 1998).

Application in Detecting Explosives

DEB has been used in hyperbranched conjugated polymers for sensing applications. Wei Huang et al. (2017) reported on polymers with truxene units and DEB as comonomers, which exhibited distinct fluorescence quenching responses to nitroaromatic analytes, demonstrating their potential in explosive detection (Wei Huang et al., 2017).

Organic Synthesis Catalyst

DEB-based materials have been used as catalysts in organic synthesis. Jannatul Ferdousi Moon et al. (2021) synthesized Pd containing conjugated poly-ynes composites using DEB, showing good catalytic capability in the Sonogashira coupling reactions (Jannatul Ferdousi Moon et al., 2021).

Liquid Crystalline Semiconductor

DEB-based liquid crystalline semiconductors have been explored for their electronic properties. Pramod Kandoth Madathil et al. (2010) synthesized a novel diethynylbenzene-based liquid crystalline semiconductor for organic thin-film transistors (OTFTs), highlighting its potential in electronic applications (Pramod Kandoth Madathil et al., 2010).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene is the synthesis of Covalent Organic Framework (COF) materials . This compound serves as a monomer in the formation of these materials .

Mode of Action

This compound interacts with its targets by serving as a building block in the synthesis of COF materials . The exact nature of this interaction and the resulting changes are complex and depend on the specific conditions of the synthesis process.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of COF materials . The downstream effects of these pathways can vary widely, as COFs have a broad range of potential applications, including gas storage, catalysis, and drug delivery .

Pharmacokinetics

The compound’s properties, such as its molecular weight and structure, can influence its behavior in the synthesis of cof materials .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of COF materials . These materials have a unique structure that can be finely tuned for various applications, from gas storage to drug delivery .

特性

IUPAC Name |

1,4-didodecoxy-2,5-diethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h3-4,29-30H,5-6,9-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFSQMGZADESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)